![molecular formula C13H22N4O4S B1455360 ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260986-99-9](/img/structure/B1455360.png)
ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Overview
Description
Compounds with structures similar to “ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” are often synthesized for their potential biological activities . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve intramolecular cyclization and interactions with appropriate hydrazonoyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Antifungal Agents
Compounds with similar structures have been synthesized as potential antifungal agents . These compounds were created via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Antibacterial Activity
Structurally modified derivatives of similar compounds have been designed and synthesized, and some of them have shown antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Antitumor Activity
Some compounds with similar structures have shown antitumor activity . Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay suggested that compound 10ec induced the apoptosis of BT-474 cells .
Antipsychotic Drugs
3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Anti-HIV-1 Activity
Piperazine derivatives have a wide range of biological activities such as anti-HIV-1 .
MC4 Receptor Agonistic Activity
Piperazine derivatives have shown MC4 receptor agonistic activity .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities . They can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been shown to bind to various receptors, which can lead to a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been shown to have various biological activities, such as antibacterial activity .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-4-21-13(18)11-9-14-15-12(11)22(19,20)17-7-5-16(6-8-17)10(2)3/h9-10H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYEJFTPIOETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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